molecular formula C8H16ClNO2 B15291145 3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride

3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B15291145
M. Wt: 193.67 g/mol
InChI Key: YXXXQXPAFNHELU-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of cyclobutane, featuring an aminopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cycloaddition reaction of suitable precursors. One common method is the [2+2] cycloaddition, which forms the cyclobutane ring. The aminopropyl group can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with a cyclobutane derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-(3-aminopropyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-3-1-2-6-4-7(5-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H

InChI Key

YXXXQXPAFNHELU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CCCN.Cl

Origin of Product

United States

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